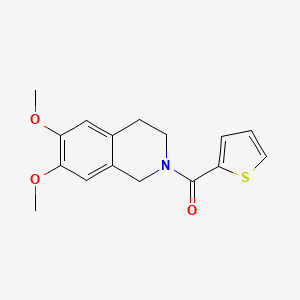

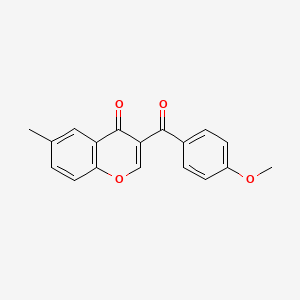

![molecular formula C14H16N2O4S B5539348 isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate" is a chemical compound featuring a 1,3,4-oxadiazole ring, a common structural motif found in various organic compounds known for their wide range of biological activities and chemical properties. This report compiles data from scientific studies related to the synthesis, structure, and properties of this compound and related derivatives.

Synthesis Analysis

The synthesis of compounds containing the 1,3,4-oxadiazole ring typically involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives. For example, compounds with structural similarities have been synthesized through reactions involving oxadiazole rings and methoxyphenyl groups, indicating potential pathways for synthesizing the target compound (Rajanarendar, Karunakar, & Ramu, 2006).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives often features significant dihedral angles between the oxadiazole ring and adjacent phenyl rings, affecting the compound's overall shape and properties. For instance, a study on a related compound demonstrated a small dihedral angle between the oxadiazole ring and the directly bonded benzene ring, whereas a second benzene ring was approximately orthogonal to the oxadiazole plane (Wang, Pu, Chen, & Wang, 2005).

Chemical Reactions and Properties

Oxadiazole compounds can undergo various chemical reactions, including acylation, indicating a versatility in chemical transformations that could be applied to the synthesis and modification of "isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate" (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. For example, weak intermolecular interactions, such as hydrogen bonds and π-π stacking, can affect the crystal packing and stability of these compounds (Khan, Ibrar, & Simpson, 2014).

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The synthesis and structure of new bis(1,3,4-oxadiazole) systems, such as PDPyDP, demonstrate significant relevance in the field of organic electronics, particularly in the fabrication of OLEDs. In a study by Wang et al. (2001), light-emitting diodes were fabricated using poly[2-methoxy-5-(2-ethylhexoxy)-1,4-phenylene vinylene] (MEH−PPV) as the emissive material. The incorporation of PDPyDP as a thermally evaporated electron-injection/hole-blocking layer showed considerable efficiency improvements in the OLED performance compared to devices without this layer. This research highlights the potential of oxadiazole derivatives in enhancing the efficiency and performance of OLEDs, indicating a promising area for the application of similar compounds (Wang et al., 2001).

Corrosion Inhibition

Oxadiazole derivatives, including those similar in structure to isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate, have shown exceptional performance as corrosion inhibitors. Bouklah et al. (2006) investigated the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid media. The study found that these compounds exhibit high inhibition efficiency, suggesting their potential use in protecting metal surfaces against corrosion. The inhibition mechanism is attributed to the adsorption of oxadiazole molecules on the metal surface, supported by the Langmuir adsorption isotherm model (Bouklah et al., 2006).

Anticancer Activity

The development of anticancer drugs is a critical area of pharmaceutical research, where oxadiazole derivatives have shown potential. Yakantham et al. (2019) designed and synthesized a series of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives. These compounds were evaluated for their anticancer activity against various human cancer cell lines, demonstrating good to moderate activity. This suggests that oxadiazole derivatives could serve as a basis for developing new anticancer agents, highlighting another significant application of compounds similar to isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate (Yakantham et al., 2019).

properties

IUPAC Name |

propan-2-yl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-9(2)19-12(17)8-21-14-16-15-13(20-14)10-6-4-5-7-11(10)18-3/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVHWAGAKDIJQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CSC1=NN=C(O1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

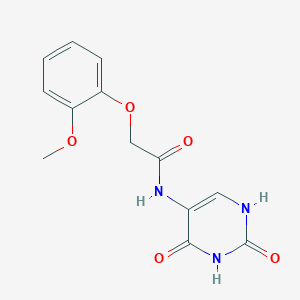

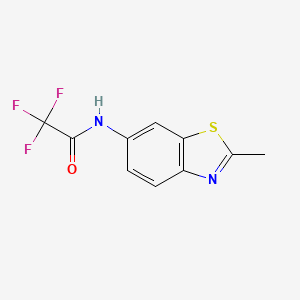

![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)

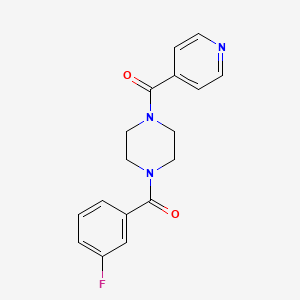

![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)

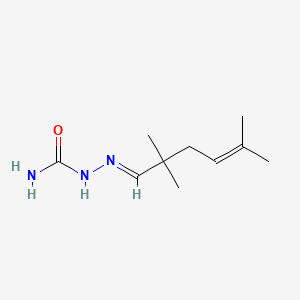

![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)

![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

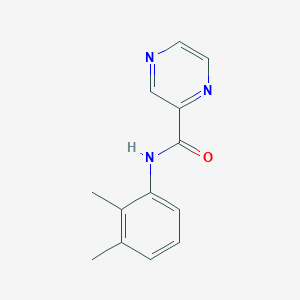

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)